Methyl 2-(triphenylphosphoranylidene)propanoate

Catalog No.
S1900649
CAS No.
2605-68-7
M.F
C22H21O2P
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(triphenylphosphoranylidene)propanoate

CAS Number

2605-68-7

Product Name

Methyl 2-(triphenylphosphoranylidene)propanoate

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)propanoate

Molecular Formula

C22H21O2P

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3

InChI Key

WCXPAYJKBTVUBC-UHFFFAOYSA-N

SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Methyl 2-(triphenylphosphoranylidene)propanoate (CAS 2605-68-7) is a stabilized phosphorus ylide, or Wittig reagent, valued for its role in synthesizing α,β-unsaturated methyl esters from aldehydes. As a member of the stabilized class of Wittig reagents, it contains an ester group that delocalizes the negative charge on the ylidic carbon. This stabilization renders the compound as a solid that is significantly more stable and easier to handle in air compared to unstabilized ylides, which often require generation in situ under inert atmospheres with strong, pyrophoric bases. Its primary utility lies in providing predictable (E)-stereoselectivity in olefination reactions, a critical factor in the synthesis of fine chemicals and pharmaceutical intermediates.

Substituting this reagent requires careful consideration of downstream process implications. The most common alternative, the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate esters, generates a fundamentally different byproduct profile. HWE reactions produce water-soluble dialkyl phosphate salts, which are removed via aqueous extraction. In contrast, this Wittig reagent generates triphenylphosphine oxide (TPPO), a highly polar, crystalline solid that is often soluble in organic solvents and notoriously difficult to separate from polar products, frequently necessitating chromatography or specialized precipitation techniques. This distinction makes the choice between Wittig and HWE a critical process-design decision, not a simple reagent swap. Furthermore, seemingly minor analog substitutions, such as using the ethyl ester version (Ethyl 2-(triphenylphosphoranylidene)propanoate), can alter reaction kinetics and, crucially, the physiochemical properties of the final product, which is a key consideration in polymer and pharmaceutical manufacturing.

Process Simplification: Compatibility with Weaker Bases Avoids Harsh, Anhydrous Conditions

Unlike unstabilized Wittig reagents that necessitate strong, often pyrophoric bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) under strictly anhydrous conditions, stabilized ylides such as Methyl 2-(triphenylphosphoranylidene)propanoate can be employed with significantly milder bases. For example, reactions with stabilized ylides can proceed effectively using aqueous sodium hydroxide or potassium carbonate. This contrasts sharply with the conditions required for both unstabilized ylides and many Horner-Wadsworth-Emmons reactions, which also typically rely on strong bases like NaH or NaOMe for carbanion generation.

Evidence DimensionRequired Base for Ylide/Carbanion Generation
Target Compound DataCompatible with moderate bases (e.g., NaOH, K2CO3)
Comparator Or BaselineUnstabilized Wittig Reagents (require n-BuLi, NaH, etc.); HWE Reagents (often require NaH, NaOMe, BuLi)
Quantified DifferenceQualitative step-change in base strength and handling requirements (e.g., non-pyrophoric, water-tolerant vs. pyrophoric, anhydrous).
ConditionsStandard olefination reaction setup.

This reduces process hazards, lowers costs associated with anhydrous solvents and inert atmospheres, and expands compatibility to substrates with base-sensitive functional groups.

Alternative Purification Pathway: Enables Entirely Non-Aqueous Process Workflows

The primary alternative, the Horner-Wadsworth-Emmons (HWE) reaction, generates dialkyl phosphate byproducts that are valued for their high water solubility, enabling simple removal via aqueous extraction. In contrast, the Wittig reaction with this compound produces triphenylphosphine oxide (TPPO). While often challenging, TPPO is insoluble in non-polar solvents like hexane or diethyl ether, allowing for its removal by precipitation/filtration if the desired product is non-polar. For polar products where co-elution is an issue, methods exist to precipitate TPPO by forming insoluble complexes with metal salts like MgCl2 or CaBr2 in solvents such as toluene or THF. This offers a purification strategy that completely avoids water.

Evidence DimensionByproduct Removal Method
Target Compound DataTriphenylphosphine oxide (TPPO) byproduct removed by precipitation, crystallization, or chromatography in organic solvents.
Comparator Or BaselineHWE Reagents: Dialkyl phosphate byproduct removed by aqueous extraction (washing with water).
Quantified DifferenceFundamentally different unit operations required (filtration/chromatography vs. liquid-liquid extraction).
ConditionsPost-reaction workup.

For syntheses involving water-sensitive products or processes where phase separations are problematic, the ability to conduct an entirely non-aqueous workup is a critical procurement driver.

Predictable Stereochemical Outcome: High (E)-Isomer Selectivity for Unhindered Aldehydes

As a stabilized ylide, Methyl 2-(triphenylphosphoranylidene)propanoate reliably affords the thermodynamically favored (E)-alkene product, particularly with aldehydes. This selectivity is a hallmark of stabilized Wittig reagents. The primary in-class alternative for (E)-alkene synthesis, the standard HWE reaction, is also renowned for its high (E)-selectivity. The choice between them is therefore not typically based on selectivity for the (E)-isomer, but on secondary factors. This reagent becomes the logical choice when the mild base compatibility and air-stable handling are more critical to the process than the ease of byproduct removal offered by the HWE reaction.

Evidence DimensionAlkene Stereoselectivity (E/Z Ratio)
Target Compound DataPredominantly (E)-alkene formation.
Comparator Or BaselineStandard HWE Reagents: Also predominantly (E)-alkene formation.
Quantified DifferenceBoth methods provide high E-selectivity; the differentiation lies in reaction conditions and workup.
ConditionsReaction with unhindered aldehydes.

Guarantees the desired (E)-isomer geometry, which is critical for biological activity and material properties, while offering a milder reaction environment than alternative methods.

Scenario 1: Olefination of Aldehydes with Base-Sensitive Functional Groups

This reagent is the right choice for synthesizing α,β-unsaturated esters from aldehydes that contain functionalities susceptible to degradation or side-reactions under strongly basic conditions (e.g., epimerizable stereocenters, certain protecting groups). Its compatibility with mild bases like K2CO3 or even its use in base-free, thermal conditions provides a significant advantage over HWE or unstabilized Wittig protocols that require NaH or organolithium bases.

Scenario 2: Synthesis Workflows Requiring Strictly Anhydrous Conditions

In processes where the substrate or product is highly water-sensitive, this reagent enables a completely anhydrous workflow. Unlike the HWE reaction, which necessitates an aqueous extraction to remove its phosphate byproduct, the resulting TPPO can be removed by filtration or chromatography in organic solvents, preserving anhydrous integrity from reaction to final product.

Scenario 3: Multi-step Syntheses Where a Specific Methyl Ester is Required

When the target molecule, such as a pharmaceutical intermediate or a monomer for polymerization, specifically requires a methyl ester moiety, this reagent provides a direct and stereoselective route. It avoids the need for transesterification steps that might be required if a different ester analog (e.g., ethyl or tert-butyl) were used as the olefination agent, thereby improving process efficiency.

XLogP3

4

Wikipedia

Methyl 2-(triphenylphosphoranylidene)propanoate

Dates

Last modified: 08-16-2023

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